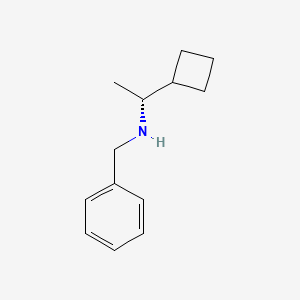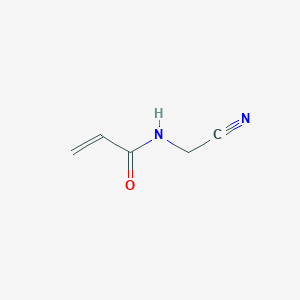
5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile is a complex organic compound known for its unique chemical structure and reactivity. It is characterized by the presence of multiple functional groups, including dimethylamino, methylene, oxo, and nitrile groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of dimethylamine with a suitable precursor, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of advanced catalytic systems and automated reaction monitoring ensures consistent product quality and minimizes waste .
化学反应分析
Types of Reactions
5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
科学研究应用
5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including polymers and dyes.
作用机制
The mechanism of action of 5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile involves interactions with specific molecular targets and pathways. The compound’s functional groups enable it to participate in various chemical reactions, influencing biological processes at the molecular level. These interactions can modulate enzyme activities, receptor binding, and signal transduction pathways, leading to its observed effects .
相似化合物的比较
Similar Compounds
N,N-Dimethylenamino ketones: These compounds share structural similarities and are used as synthons for various heterocycles.
Dimethylaminopyridine: Known for its catalytic properties in organic synthesis.
Methylene blue: A versatile dye with applications in photochemical reactions
Uniqueness
5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility.
属性
分子式 |
C10H15N3O |
|---|---|
分子量 |
193.25 g/mol |
IUPAC 名称 |
(E,2E)-5-(dimethylamino)-2-(dimethylaminomethylidene)-3-oxopent-4-enenitrile |
InChI |
InChI=1S/C10H15N3O/c1-12(2)6-5-10(14)9(7-11)8-13(3)4/h5-6,8H,1-4H3/b6-5+,9-8+ |
InChI 键 |
MAQMWCBTQFYCPL-HHWLVVFRSA-N |
手性 SMILES |
CN(C)/C=C/C(=O)/C(=C/N(C)C)/C#N |
规范 SMILES |
CN(C)C=CC(=O)C(=CN(C)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


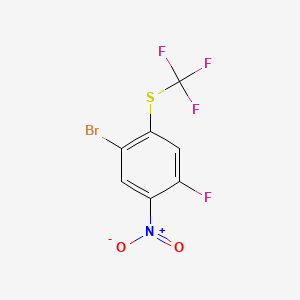
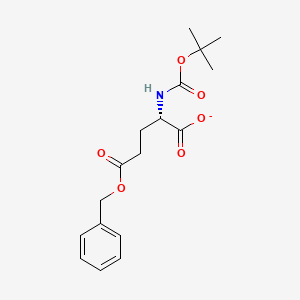
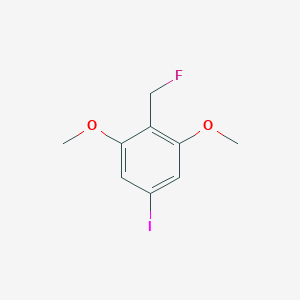
![Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate](/img/structure/B14058245.png)
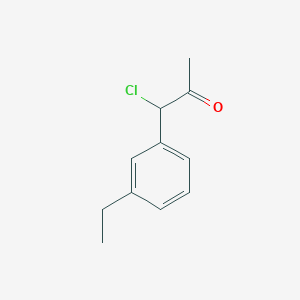
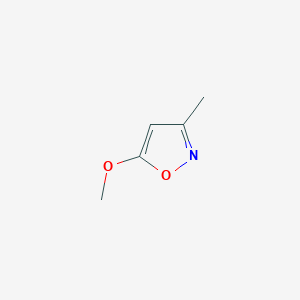
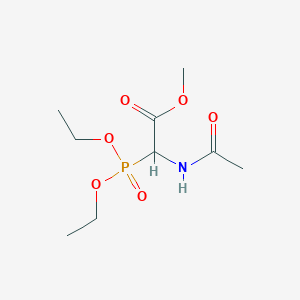
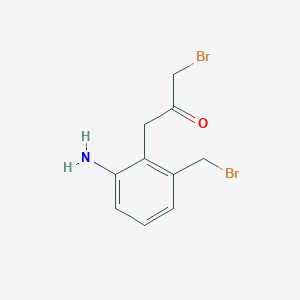
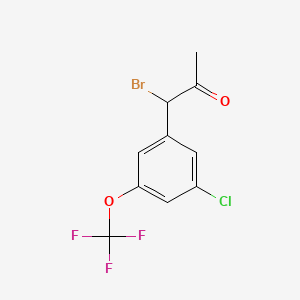
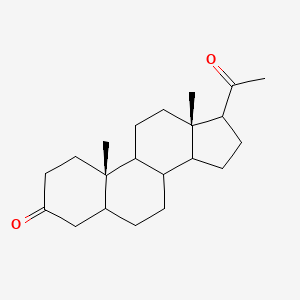
![Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]-](/img/structure/B14058293.png)
